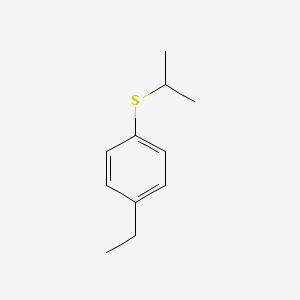

1-Ethyl-4-propan-2-ylsulfanylbenzene

Descripción

1-Ethyl-4-propan-2-ylsulfanylbenzene (CAS: Not explicitly provided; structurally analogous to compounds in –3) is a benzene derivative featuring an ethyl group at the 1-position and a propan-2-ylsulfanyl (isopropylthio) group at the 4-position. The sulfanyl (thioether) functional group contributes to its electronic and steric properties, distinguishing it from non-sulfur analogs. Crystallographic analysis of such compounds may employ SHELX software (e.g., SHELXL for refinement), a widely used tool for small-molecule structural determination .

Propiedades

IUPAC Name |

1-ethyl-4-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMLBXDPLBWKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

The following comparison focuses on structural analogs, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Group Analysis

Key Observations :

- Electronic Effects : The thioether group in 1-Ethyl-4-propan-2-ylsulfanylbenzene enhances nucleophilicity at sulfur compared to the alkene in 3-(4-isopropylphenyl)-1-propene. Compound 9b’s trifluoroalkene introduces strong electron-withdrawing effects, altering reactivity toward electrophiles .

Physicochemical Properties

Research Findings :

- Thioether Stability : The sulfur atom in 1-Ethyl-4-propan-2-ylsulfanylbenzene is prone to oxidation, forming sulfoxides or sulfones under mild conditions, a trait shared with Compound 9b but absent in the alkene-based analog .

- Fluorine Impact: Compound 9b’s trifluoromethyl group increases thermal stability and resistance to metabolic degradation, making it more suitable for pharmaceutical applications than the non-fluorinated target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.